Phosphanetriyltris(phenylmethanone)

Description

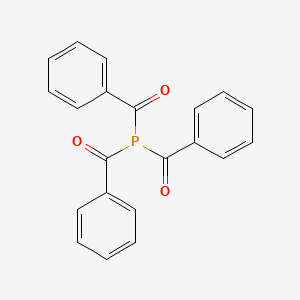

Phosphanetriyltris(phenylmethanone) (CAS: 32340-02-6) is an organophosphorus compound with the molecular formula C₃₃H₂₅O₃P and a molecular weight of 500.52 g/mol. Structurally, it consists of a central phosphorus atom bonded to three phenylmethanone (benzophenone) groups. This compound is characterized by its high thermal stability and solubility in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM). It is primarily utilized as a ligand in transition-metal catalysis and as a stabilizer in polymer chemistry due to its electron-withdrawing properties and steric bulk .

Properties

CAS No. |

35696-22-1 |

|---|---|

Molecular Formula |

C21H15O3P |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

dibenzoylphosphanyl(phenyl)methanone |

InChI |

InChI=1S/C21H15O3P/c22-19(16-10-4-1-5-11-16)25(20(23)17-12-6-2-7-13-17)21(24)18-14-8-3-9-15-18/h1-15H |

InChI Key |

QPOQTJOABNUBNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)P(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphanetriyltris(phenylmethanone) can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of Phosphanetriyltris(phenylmethanone) may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Phosphanetriyltris(phenylmethanone) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The phenylmethanone groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Phosphanetriyltris(phenylmethanone) has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and delivery systems.

Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Phosphanetriyltris(phenylmethanone) exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (25°C) | Key Applications |

|---|---|---|---|---|

| Phosphanetriyltris(phenylmethanone) | 500.52 | 180–182 | THF, DCM, Toluene | Catalysis, Polymer Science |

| Triphenylphosphine (PPh₃) | 262.29 | 80–82 | Ether, Benzene | Redox Reactions |

| Triphenylphosphine Oxide (Ph₃PO) | 278.28 | 156–158 | Water, Ethanol | Flame Retardants |

Table 2: Catalytic Efficiency in Suzuki-Miyaura Coupling

| Compound | Conversion Rate (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Phosphanetriyltris(phenylmethanone) | 92 | 6 | |

| PPh₃ | 85 | 8 | |

| Tris(4-methoxyphenyl)phosphine | 95 | 5 |

Research Findings

- Thermal Stability: Thermogravimetric analysis (TGA) shows Phosphanetriyltris(phenylmethanone) decomposes at 320°C, outperforming PPh₃ (220°C) and Ph₃PO (250°C) .

- Ligand Performance: In palladium-catalyzed cross-coupling reactions, Phosphanetriyltris(phenylmethanone) achieves higher yields than PPh₃ due to its steric bulk preventing catalyst deactivation .

- Cost-Benefit Analysis : Despite superior performance, its synthetic complexity makes it 3–5× more expensive than PPh₃, limiting industrial adoption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.